7-Hydroxy-3,3-dimethylindolin-2-one

Description

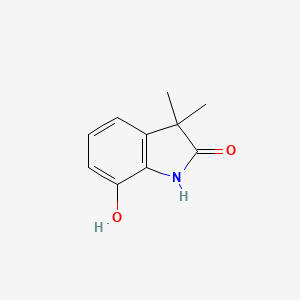

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

7-hydroxy-3,3-dimethyl-1H-indol-2-one |

InChI |

InChI=1S/C10H11NO2/c1-10(2)6-4-3-5-7(12)8(6)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) |

InChI Key |

OAHKNTGVVFWRJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)O)NC1=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 7 Hydroxy 3,3 Dimethylindolin 2 One

Reactions Involving the Indolin-2-one Core

The indolin-2-one scaffold is a privileged structure in medicinal chemistry and is susceptible to a variety of chemical transformations.

Oxidation Reactions Leading to Isatin (B1672199) Derivatives

The oxidation of the indolin-2-one core, particularly at the C3 position, can lead to the formation of the corresponding isatin (1H-indole-2,3-dione) derivative. This transformation introduces a second carbonyl group, significantly altering the electronic and steric properties of the molecule. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of indole (B1671886) derivatives to N-alkylated isatins has been achieved using molecular oxygen in the presence of a photosensitizer. nih.gov

Reduction Reactions to Form Indoline (B122111) Derivatives

Reduction of the lactam carbonyl group (C=O at position 2) in the indolin-2-one ring system would yield the corresponding indoline derivative. This transformation eliminates the amide character of the ring and increases its flexibility. While specific examples for 7-Hydroxy-3,3-dimethylindolin-2-one are not detailed in the provided search results, the reduction of isatins, which are structurally related, is a known reaction. For example, a hydride shift from an intermediate to an isatin substrate can lead to a reduced oxindole (B195798) intermediate. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the indolin-2-one core is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group at the C-7 position is an activating, ortho-, para-directing group, while the lactam portion of the heterocyclic ring is generally deactivating. Therefore, electrophilic substitution would be expected to occur at the C-4 and C-6 positions, which are ortho and para to the powerful activating hydroxyl group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. ijrrjournal.com

Nucleophilic Addition Reactions

The carbonyl group at the C-2 position of the indolin-2-one core is susceptible to nucleophilic attack. However, a more reactive site for nucleophilic addition is the C-3 carbonyl group of the corresponding isatin, which can be formed via oxidation. Isatins readily undergo nucleophilic addition reactions at the C3-carbonyl group. nih.govresearchgate.net For instance, the reaction of isatins with organometallic reagents or other nucleophiles leads to the formation of 3-substituted-3-hydroxyindolin-2-ones. nih.govresearchgate.net An efficient Henry reaction has been described for the synthesis of 3-hydroxy-3-(nitroalkyl)-2-oxindoles from the reaction of isatins with nitroalkanes. researchgate.net

Transformations of the 7-Hydroxyl Functional Group

The phenolic hydroxyl group at the C-7 position is a key site for chemical modification, allowing for the introduction of a wide variety of functional groups.

Role of the Hydroxyl Group in Intramolecular Hydrogen Bonding and Chelation

The presence of a hydroxyl group on the aromatic ring of the indolin-2-one core introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction can significantly influence the molecule's conformation and chemical properties.

Intramolecular Hydrogen Bonding:

The 7-hydroxy substituent can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam at the C-2 position can serve as a hydrogen bond acceptor. This interaction leads to the formation of a pseudo-six-membered ring, which can enhance the planarity and stability of the molecule. The formation of such intramolecular hydrogen bonds is a well-documented phenomenon in ortho-hydroxy aromatic aldehydes and ketones. nih.govnih.gov In these systems, the hydrogen bond strength is influenced by factors such as the distance between the donor and acceptor atoms and the electronic nature of the aromatic ring. nih.gov For instance, in salicylaldehyde, a related o-hydroxy aromatic carbonyl compound, the intramolecular hydrogen bond is a key feature determining its physical and chemical properties. libretexts.org

The presence of an intramolecular hydrogen bond in this compound can be expected to:

Increase its lipophilicity by masking the polar hydroxyl and carbonyl groups.

Influence its spectroscopic properties, such as the infrared stretching frequencies of the O-H and C=O bonds and the chemical shift of the hydroxyl proton in ¹H NMR spectroscopy.

Affect its crystal packing and melting point.

Chelation:

The 7-hydroxy and 2-carbonyl groups of this compound provide a bidentate chelation site for metal ions. The ability of similar structures, such as 8-hydroxyquinolines and hydroxypyridones, to form stable complexes with various metal ions is well-established. nih.govnih.gov These compounds act as effective chelating agents due to the favorable geometry of the donor atoms. nih.govnih.gov

In the case of this compound, the hydroxyl group can be deprotonated to form a phenoxide, which, along with the carbonyl oxygen, can coordinate to a metal center. The chelation is expected to be most effective with divalent metal ions. Theoretical studies on the chelation of Fe(II) by juglone (B1673114) and its derivatives, which also possess a hydroxyl group ortho to a carbonyl, have shown that the formation of metal complexes is thermodynamically favorable. doaj.orgscispace.comresearchgate.net The stability of these chelates is influenced by the nature of the ligand and the metal ion.

Table 1: Comparison of Intramolecular Hydrogen Bond Characteristics in Related o-Hydroxy Carbonyl Compounds

| Compound | Donor-Acceptor Distance (Å) (Calculated) | Hydrogen Bond Energy (kcal/mol) (Predicted) | Reference |

| Salicylaldehyde | ~2.6 | 10-15 | nih.gov |

| 2'-Hydroxyacetophenone | ~2.5 | 12-18 | nih.gov |

| This compound | Not available | Estimated to be significant | N/A |

Chemical Behavior Influenced by the 3,3-Dimethyl Moiety

The geminal dimethyl groups at the C-3 position of the indolin-2-one ring are not merely passive substituents. They exert significant steric and electronic effects that modulate the reactivity of the molecule.

The presence of two methyl groups at the C-3 position creates a sterically hindered environment around this carbon and the adjacent C-2 carbonyl group. This steric bulk can influence the approach of reagents and affect the rates of reactions involving these centers. For instance, in reactions where nucleophilic attack occurs at the C-2 carbonyl, the geminal dimethyl groups can impede the trajectory of the incoming nucleophile, potentially leading to lower reaction rates compared to an unsubstituted or monosubstituted C-3 position.

Studies on related indolinone systems have shown that steric hindrance at the C-3 position can be a determining factor in the outcome of a reaction. For example, the steric hindrance imparted by a C-3 ethyl group was found to prevent the C-2 lithiation of an indole derivative. nih.gov This highlights how substituents at the C-3 position can dictate the regioselectivity of reactions on the indolinone scaffold.

The 3,3-dimethyl moiety plays a crucial role in stabilizing reactive intermediates that may form at the C-3 position. The generation of a carbocation or a radical at C-3 is a potential step in various transformation pathways of indolin-2-ones. The two methyl groups can stabilize a positive charge at C-3 through hyperconjugation and inductive effects.

This stabilization is particularly important in reactions that proceed through an alkylideneindolenine intermediate, which can be formed by the elimination of a leaving group from the C-3 position. researchgate.net The geminal dimethyl groups would stabilize the resulting exocyclic double bond and any transient positive charge that develops at C-3 during its formation. Computational studies on the synthesis of 2,2-disubstituted indolin-3-ones have highlighted the role of intermediates where the substitution pattern influences stability and reactivity. nih.gov

Oligomerization and Dimerization Studies of Hydroxylated Indolenines

The formation of dimers or oligomers of this compound could potentially proceed through the intermediacy of a reactive indolenine species. The hydroxyl group on the aromatic ring can influence the electron density of the indole nucleus, thereby affecting its propensity to participate in oligomerization reactions. Studies on the oligomerization of hydroxyl-containing mono-functional benzoxazines, which also involves ring-opening and intermolecular reactions, demonstrate that hydroxyl groups can play a role in directing the oligomerization process. rsc.org

Furthermore, the formation of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of another could facilitate the association of monomers, potentially leading to the formation of dimers or higher-order oligomers in the solid state or in concentrated solutions. The design of foldamers based on 2,2-disubstituted indolinones linked through their aromatic rings has been reported, where intramolecular hydrogen bonding dictates the folded conformation of the oligomer. nih.gov This indicates the potential for controlled oligomerization in related systems.

Structure Activity Relationship Sar Studies of 7 Hydroxy 3,3 Dimethylindolin 2 One and Analogs

Influence of the 7-Hydroxyl Group on Biological and Chemical Activity

The hydroxyl group at the 7-position of the indolin-2-one ring is a key determinant of the molecule's physicochemical properties and its interaction with biological targets.

Contribution to Polarity and Hydrogen Bonding Networks

The 7-hydroxyl group significantly increases the polarity of the indolin-2-one scaffold. As a protic group, it can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). This dual capability allows it to engage in extensive hydrogen bonding networks with polar solvent molecules, such as water, thereby influencing its aqueous solubility. In studies of other heterocyclic compounds, such as flavonoids, the number and position of hydroxyl groups have been shown to directly impact their interaction with biological systems. nih.govkoreascience.kr Similarly, for indolin-2-one derivatives, the strategic placement of a group capable of hydrogen bonding is crucial for modulating properties like lipid/water partition coefficients (ALogP), which in turn affects anti-inflammatory activity. nih.gov

Role of 3,3-Dimethyl Substitution in Modulating Compound Activity

The gem-dimethyl group at the C3 position of the indolin-2-one ring introduces distinct steric and conformational effects that are pivotal in modulating the compound's activity.

Steric Hindrance Effects on Molecular Recognition and Enzyme Binding

Substitutions at the C3 position of the oxindole (B195798) ring are known to play a significant role in the antiangiogenic and anticancer activities of indolin-2-one derivatives. researchgate.net The 3,3-dimethyl substitution provides significant steric bulk. This bulk is not merely an impediment; it can be advantageous by influencing the molecule's orientation within a binding pocket. It can create favorable van der Waals interactions with hydrophobic pockets in a target protein or, conversely, prevent binding in an unproductive or non-selective manner by sterically clashing with certain residues. In a study of anti-inflammatory 3-substituted-indolin-2-one derivatives, the nature of the group at the C3 position was critical for activity, with a 3-(3-hydroxyphenyl) derivative showing the highest potency. mdpi.com The steric profile of the C3 substituent dictates the accessible conformations and how the molecule presents its other functional groups, like the 7-hydroxyl, to the target protein.

Comparative SAR Analysis Across Indolin-2-one Derivatives

The specific combination of the 7-hydroxyl and 3,3-dimethyl groups in 7-Hydroxy-3,3-dimethylindolin-2-one can be better understood through a comparative analysis with other indolin-2-one derivatives. The indolin-2-one core is essential for the inhibition of receptor tyrosine kinases (RTKs) like VEGFRs. researchgate.netnih.gov The nature and position of substituents dictate the potency and selectivity of these inhibitors.

For example, SAR studies on VEGFR inhibitors show that substituents at the C5 position, such as fluorine, can enhance activity, while methyl or bromo groups at the same position can decrease it. nih.gov In the context of anti-inflammatory agents, derivatives with electron-donating groups on a phenyl ring at C3 showed strong activity, whereas electron-withdrawing groups were less effective. nih.gov This highlights a delicate interplay of electronic and steric effects.

The 7-hydroxyl group, by providing a key hydrogen bonding point, complements the role of the 3,3-dimethyl group, which imposes a specific, stable conformation. This combination is distinct from derivatives like Sunitinib, which features a different substitution pattern designed for kinase inhibition. researchgate.net The table below summarizes the influence of various substituents on the activity of the indolin-2-one core, placing the features of this compound in a broader context.

Table 1: Comparative Structure-Activity Relationship (SAR) of Indolin-2-one Derivatives

| Position | Substituent | Observed Effect on Activity | Reference |

| C3 | gem-Dimethyl | Restricts conformation, provides steric bulk, enhances stability. | rsc.org |

| C3 | -(3-hydroxyphenyl) | High anti-inflammatory activity. | mdpi.com |

| C3 | -Heterocyclic methylene (B1212753) | Potent inhibition of Receptor Tyrosine Kinases (RTKs). | nih.gov |

| C5 | Fluoro (-F) | Increased antitumor activity. | nih.gov |

| C5 | Bromo (-Br), Methyl (-CH₃) | Substantially decreased antitumor activity. | nih.gov |

| C7 | Hydroxyl (-OH) | Increases polarity, acts as H-bond donor/acceptor for target binding. | nih.govkoreascience.kr |

| Pyrrole Ring (at C3) | Chlorine (-Cl) | Good antitumor activity. | nih.gov |

| Pyrrole Ring (at C3) | Bromine (-Br) | Low antitumor activity. | nih.gov |

Structure-Activity Relationships of C-7 Substituents (e.g., Methyl, Amino, Benzoyl, Halogens)

The substitution pattern on the aromatic ring of the indolin-2-one scaffold significantly influences the biological activity. Modifications at the C-7 position have been explored to understand their impact on various therapeutic targets.

For instance, in the context of carbonic anhydrase (CA) inhibitors, the introduction of an amino group at the C-7 position of a related quinolin-2-one scaffold, which is structurally similar to indolin-2-ones, has demonstrated notable effects on inhibitory activity and isoform selectivity. nih.gov The compound 7-amino-3,4-dihydro-1H-quinolin-2-one was found to be a potent inhibitor of several human CA isoforms, including the tumor-associated hCA IX and XII. nih.gov This suggests that an amino group at the C-7 position can confer significant inhibitory properties. Unlike coumarin-based inhibitors that require hydrolysis of their lactone ring for activity, the amino-quinolinone's lactam ring remains intact, indicating a different mechanism of inhibition. nih.gov

Furthermore, studies on 7-azaindole (B17877) derivatives, which are isosteric to the indolin-2-one core, have highlighted the importance of substitutions at various positions, including the one equivalent to C-7. nih.gov These studies reveal that substitutions such as alkyl and aryl carboxamide groups are among the most successful in enhancing anticancer activity. nih.gov While not directly on the this compound backbone, this provides valuable insights into the types of functional groups that are well-tolerated and can enhance biological effects at this position.

The table below summarizes the inhibitory activity of 7-amino-3,4-dihydro-1H-quinolin-2-one against various human carbonic anhydrase isoforms, illustrating the impact of a C-7 amino substituent.

| Isoform | Inhibition Constant (Kᵢ) (µM) |

| hCA I | 9.5 |

| hCA II | >10 |

| hCA III | 8.2 |

| hCA IV | 7.9 |

| hCA VA | 8.4 |

| hCA VI | 8.8 |

| hCA VII | 0.48 |

| hCA IX | 0.0161 |

| hCA XII | 0.051 |

| hCA XIII | 0.90 |

| hCA XIV | 0.51 |

Data sourced from a study on 7-amino-3,4-dihydro-1H-quinolin-2-one. nih.gov

Structure-Activity Relationships of C-3 Substituents (e.g., Hydroxy, Alkylidenes, Alkynyl, Alkyl)

The C-3 position of the indolin-2-one core is a critical site for modification, and substitutions at this position have a profound impact on the compound's biological profile, particularly in the realm of kinase inhibition and neuroprotection. nih.govnih.govacs.org

Research into 3-substituted indolin-2-ones has led to the identification of potent and selective receptor tyrosine kinase (RTK) inhibitors. nih.govacs.org The nature of the substituent at C-3 dictates the selectivity towards different RTKs:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF (Flk-1) RTK. nih.govacs.org

3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity for the EGF and Her-2 RTKs. nih.govacs.org

Compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.govacs.org

Furthermore, a study on neuroprotective 3-substituted indolin-2-one compounds identified several potent analogs. nih.gov This work, aimed at finding alternatives to the c-Raf inhibitor GW5074, which has associated toxicity, demonstrated that modifications at the C-3 position are key to achieving high neuroprotective activity without the toxic effects. nih.gov

The introduction of a hydroxyl group at the C-3 position, often in conjunction with other substituents, is a common strategy. For example, (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its derivatives have been synthesized and evaluated for various activities. mdpi.com The combination of a hydroxyl and an acetic acid or acetonitrile (B52724) group at C-3 creates a stereocenter, introducing further possibilities for refining biological activity.

The following table presents a selection of 3-substituted indolin-2-ones and their observed biological activities.

| C-3 Substituent | Target/Activity | Reference |

| (Five-membered heteroaryl ring)methylidenyl | Selective VEGF (Flk-1) RTK inhibition | nih.govacs.org |

| Substituted benzylidenyl with bulky groups | Selective EGF and Her-2 RTK inhibition | nih.govacs.org |

| Extended side chain | Potent and selective PDGF and VEGF (Flk-1) RTK inhibition | nih.govacs.org |

| Various substitutions (45 analogs tested) | Potent neuroprotection | nih.gov |

Positional Isomerism Effects on Biological Activity

The position of substituents on the indolin-2-one ring system, a form of structural isomerism, can dramatically alter biological activity. solubilityofthings.com This is particularly evident when considering the placement of hydroxyl groups on the aromatic ring. The specific location of a hydroxyl group can influence a molecule's interaction with biological targets, affecting its efficacy and selectivity. solubilityofthings.com

While direct comparative studies on the positional isomers of this compound (e.g., 4-hydroxy, 5-hydroxy, and 6-hydroxy analogs) are not extensively detailed in the provided search results, the principle of positional isomerism's impact is well-established in medicinal chemistry. solubilityofthings.comnih.gov For example, in a study of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed greater antibacterial potency compared to its angularly attached isomer. nih.gov

The concept of stereoisomerism, which arises when a chiral center is present, is also critically important. biomedgrid.comresearchgate.net For instance, the introduction of a substituent at the C-3 position of the indolin-2-one ring can create a chiral center, leading to enantiomers that may have different biological activities. One enantiomer might be therapeutically active, while the other could be less active, inactive, or even toxic. biomedgrid.comresearchgate.netmdpi.com For many classes of drugs, such as beta-blockers and NSAIDs, only one enantiomer is responsible for the desired therapeutic effect. biomedgrid.com

The synthesis of (3-hydroxy-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and (3-hydroxy-7-nitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid highlights how the placement of a nitro group at either the C-5 or C-7 position is explored in the synthesis of indolinone derivatives. mdpi.com This underscores the scientific interest in understanding how the positional isomerism of substituents on the aromatic ring influences the properties and potential activities of these compounds.

In Vitro Biological Efficacy and Mechanistic Studies of 7 Hydroxy 3,3 Dimethylindolin 2 One

Anticancer Activity Research

The indolin-2-one core is a significant scaffold in the development of anticancer agents, particularly as kinase inhibitors. nih.govresearchgate.netekb.eg Numerous derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative effects against various cancer cell lines.

Cytotoxicity and Antiproliferative Effects in Diverse Cancer Cell Lines (e.g., HeLa, A549, H1299, A431, HepG2, SK-GT2)

While specific research on the cytotoxicity of 7-Hydroxy-3,3-dimethylindolin-2-one is limited, studies on related indolin-2-one derivatives have shown significant antiproliferative activity against a range of human cancer cell lines.

For instance, certain 3-substituted-indolin-2-one derivatives have been evaluated for their in vitro biological activities against p21-activated kinase 4 (PAK4). One such derivative demonstrated high antiproliferative activity against A549 cells with an IC50 value of 0.83 μM. nih.gov In another study, newly synthesized indolin-2-one based molecules were tested for their cytotoxic effects on hepatocellular carcinoma HepG2 cells. nih.gov The results indicated that some of these compounds exhibited notable cytotoxicity against HepG2 and MCF-7 cell lines. nih.gov

Furthermore, a series of novel bis-indolinone derivatives have been synthesized and evaluated on 60 human cancer cell lines, with some showing potent antiproliferative effects in the submicromolar range. nih.gov The indolin-2-one scaffold is also central to approved anticancer drugs like Sunitinib, which highlights the therapeutic potential of this class of compounds. ekb.eg

Table 1: Cytotoxicity of Selected Indolin-2-one Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Substituted indolin-2-one derivative (12g) | A549 | 0.83 | nih.gov |

| Indolin-2-one based molecule (Compound 9) | HepG2 | 2.53 | nih.gov |

| Indolin-2-one based molecule (Compound 9) | MCF-7 | 7.54 | nih.gov |

| Indolin-2-one derivative (1c) | HCT-116 | <1 | nih.gov |

| Indolin-2-one derivative (1h) | HCT-116 | <1 | nih.gov |

| Indolin-2-one derivative (1c) | MDA-MB-231 | 1.8 | nih.gov |

| Indolin-2-one derivative (2c) | MDA-MB-231 | 1.5 | nih.gov |

Investigation of Apoptotic Mechanisms (e.g., Caspase Pathway Activation)

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. The caspase family of proteases plays a crucial role in executing this process. Several studies on indolin-2-one derivatives suggest their ability to induce apoptosis.

Mechanistic investigations into certain indolin-2-one derivatives have shown that they can induce apoptosis and necrosis in MDA-MB-468 breast cancer cells. nih.gov Further studies on a potent bis-indolinone derivative in Jurkat cells aimed to determine the type of cell death induced, with a focus on programmed cell death pathways. nih.gov In A549 lung cancer cells, a specific indolin-2-one derivative was found to trigger apoptosis. nih.gov This suggests that the anticancer effects of these compounds are, at least in part, mediated by the induction of apoptotic cell death.

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some indolin-2-one derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to cell growth arrest.

For example, certain indolin-2-one derivatives have been found to induce G2/M cell cycle arrest in MDA-MB-468 cells. nih.gov Another study on a different derivative in A549 cells also suggested that it delayed cell cycle progression by arresting cells in the G2/M phase. nih.gov The ability of these compounds to halt the cell cycle at critical checkpoints prevents cancer cells from proliferating and contributes to their antitumor activity.

Antimicrobial and Antifungal Spectrum Analysis

In addition to their anticancer properties, indolin-2-one derivatives have been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacterial strains has created an urgent need for new antibacterial compounds.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus including MRSA)

Indolin-2-one derivatives have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.

Several studies have reported the synthesis of indolin-2-one derivatives with significant antimicrobial activity against S. aureus. mdpi.comnih.govnih.gov For instance, hybrids of indolin-2-one and nitroimidazole have been shown to be effective against S. aureus strains, with one derivative exhibiting remarkable antibacterial activity against MRSA ATCC 33591. nih.govresearchgate.net Another study on 3-substituted indole-2-one and -thione derivatives found that several compounds were active against MRSA. dergipark.org.trresearchgate.net Furthermore, indole (B1671886) derivatives containing 1,2,4-triazole (B32235) have shown excellent activity against MRSA, in some cases more effective than the standard antibiotic ciprofloxacin. turkjps.org

Table 2: Antibacterial Activity of Selected Indolin-2-one Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hybrid of indolin-2-one and nitroimidazole | MRSA ATCC 33591 | Low | nih.govresearchgate.net |

| 3-Substituted indole-2-thione derivatives | MRSA | 125 | dergipark.org.trresearchgate.net |

| Indole-thiadiazole derivative (2c) | MRSA | 3.125 | turkjps.org |

| Indole-triazole derivative (3d) | MRSA | 3.125 | turkjps.org |

Efficacy Against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

The efficacy of indolin-2-one derivatives has also been evaluated against Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure.

Research has shown that some 3-benzylidene-indolin-2-ones derivatives exhibit significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov A hybrid of indolin-2-one and nitroimidazole also demonstrated potency against Gram-negative bacteria. nih.govresearchgate.net Furthermore, certain thiazolo-indoline derivatives displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with one derivative showing the strongest antibiofilm activity against P. aeruginosa. nih.gov

Enzyme Inhibition and Receptor Modulation Investigations

Acetylcholine (B1216132) Esterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the breakdown of the neurotransmitter acetylcholine, a key strategy in managing conditions like Alzheimer's disease. mdpi.comnih.gov The inhibition of AChE increases the levels of acetylcholine in the brain, which can help improve cognitive function. mdpi.commdpi.com

While direct studies on this compound as an AChE inhibitor were not found, the core structure is related to compounds that have been investigated for this activity. For example, derivatives of isoindoline-1,3-dione have been synthesized and shown to act as potential acetylcholinesterase inhibitors. nih.gov Kinetic studies of some inhibitors reveal they can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, leading to potent inhibition. mdpi.com The structure of AChE features a deep gorge leading to the active site, which is lined with aromatic residues, providing a target for inhibitor binding. nih.gov

Table 1: Examples of AChE Inhibitors and their Characteristics

| Compound/Drug | Type | Mechanism of Action | Clinical Significance |

| Donepezil | Reversible Inhibitor | Binds to AChE, preventing acetylcholine hydrolysis. nih.gov | Used in the treatment of Alzheimer's disease. nih.gov |

| Rivastigmine | Slow-Reversible Carbamate Inhibitor | Inhibits both AChE and Butyrylcholinesterase (BuChE). nih.gov | Approved for mild-to-moderate Alzheimer's disease. nih.gov |

| Galantamine | Reversible Inhibitor | Competitively inhibits AChE. mdpi.com | Used to treat cognitive symptoms of Alzheimer's disease. mdpi.com |

| Physostigmine | Natural Carbamate Derivative | Reduces acetylcholine hydrolysis rate. nih.gov | Used in the treatment of myasthenia gravis. nih.gov |

This table presents examples of known AChE inhibitors to provide context for the type of activity investigated. This compound is not listed as its AChE inhibitory activity has not been documented in the provided search results.

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition

Pyruvate dehydrogenase kinases (PDKs) are a family of enzymes that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). nih.gov Inhibition of PDKs can reverse the Warburg effect, a metabolic switch observed in many cancer cells, making PDKs a potential target for anticancer therapies. nih.govrsc.org

Virtual screening and enzymatic assays have identified various compounds as potential PDK inhibitors. nih.govrsc.org For instance, certain compounds have shown strong inhibitory effects against PDK1, with IC50 values in the micromolar range, and have also demonstrated inhibitory activity against other PDK isoforms (PDK2, PDK3, and PDK4). nih.govrsc.org These inhibitors have been shown to suppress the proliferation of cancer cells, particularly under hypoxic conditions. nih.govrsc.org

While there is no direct evidence of this compound inhibiting PDK, the search for novel PDK inhibitors is an active area of research. nih.govselleckchem.com The development of targeted and trackable glycolysis inhibitors is a key focus to manage diseases where glycolysis is the preferred metabolic pathway. nih.gov

Table 2: IC50 Values of a Potent PDK Inhibitor Against Different PDK Isoforms

| PDK Isoform | IC50 (µM) |

| PDK1 | 0.41 |

| PDK2 | 1.5 |

| PDK3 | 3.9 |

| PDK4 | 6.8 |

This table is based on data for a specific potent PDK inhibitor (compound 11 from the cited research) and is for illustrative purposes. nih.gov It does not represent data for this compound.

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) presents a promising anti-inflammatory strategy. nih.govnih.govresearchgate.net 5-LOX is involved in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net By inhibiting both enzymes, a synergistic anti-inflammatory effect can be achieved. nih.govresearchgate.net

Research has led to the discovery and optimization of dual 5-LOX/sEH inhibitors. nih.gov Through pharmacophore-based virtual screening and subsequent chemical synthesis, compounds with potent inhibitory activity against both targets have been identified. nih.govnih.govresearchgate.net These dual inhibitors have demonstrated cellular activity and in vivo efficacy in models of inflammation and fibrosis. nih.gov

While the specific compound this compound has not been identified as a dual 5-LOX/sEH inhibitor, the rational design of such molecules often involves merging the pharmacophores of known 5-LOX and sEH inhibitors. nih.gov

Disruption of Protein-Protein Interactions (e.g., MDM2-p53 Interaction)

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. boehringer-ingelheim.com In many cancers where p53 is not mutated, its function is suppressed by an overabundance of MDM2, which targets p53 for degradation. boehringer-ingelheim.com Small-molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53's tumor-suppressing functions, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

The oxindole (B195798) scaffold, present in this compound, is a key structural feature in some small-molecule inhibitors of the MDM2-p53 interaction. ekb.eg Research has identified isoindolinone-based compounds that can inhibit this interaction, with some showing IC50 values in the low micromolar range. researchgate.net These inhibitors have been shown to induce p53-dependent gene transcription in cancer cell lines. researchgate.net

While specific studies on this compound are lacking, the development of potent and orally bioavailable MDM2 inhibitors based on related scaffolds has shown promise, with some compounds achieving complete and durable tumor regression in animal models. nih.gov

HIV Reverse Transcriptase Inhibition

Reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus (HIV). wikipedia.orgmdpi.com Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy, working by blocking the conversion of the viral RNA genome into DNA. wikipedia.orgyoutube.com There are two main classes of RTIs: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). wikipedia.orgmedchemexpress.com

Although there is no direct evidence of this compound acting as an HIV reverse transcriptase inhibitor, derivatives of the closely related 2-oxindole have been synthesized and evaluated for this activity. nih.gov However, a study on novel 3-oxindole derivatives found that their anti-HIV-1 activity was not due to the inhibition of reverse transcriptase or integrase, but rather the inhibition of Tat-mediated viral transcription. nih.gov This highlights that compounds with similar core structures can have different mechanisms of antiviral action.

Nav 1.7 Channel Blocking Activity

Scientific literature available in the public domain does not currently contain specific data regarding the in vitro Nav 1.7 channel blocking activity of this compound. While the Nav 1.7 voltage-gated sodium channel is a significant target in pain research, with numerous studies exploring various inhibitors, specific research detailing the interaction of this compound with this channel has not been published.

Anti-inflammatory Properties in In Vitro Models

There is no published research detailing the anti-inflammatory properties of this compound in common in vitro models such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Standard assays that measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) have not been reported for this specific compound. Therefore, its potential to modulate inflammatory pathways in these cellular systems remains uncharacterized.

Effects on Specific Cellular Processes (e.g., Lymphatic Cell in Metaphase in Human Blood)

No scientific studies have been found that investigate the effects of this compound on specific cellular processes such as the metaphase of lymphatic cells in human blood. The impact of this compound on cell cycle progression, chromosomal arrangement, or any other cytological parameters in this specific cell type has not been documented in the available scientific literature.

Computational and Theoretical Investigations of 7 Hydroxy 3,3 Dimethylindolin 2 One

Molecular Docking Simulations for Ligand-Target Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. The simulation places the ligand into the binding site of a protein and scores the different poses based on factors like intermolecular forces, providing an estimate of the binding affinity.

While molecular docking is a standard and powerful technique for assessing the interaction of small molecules with biological targets, a review of scientific literature did not yield specific molecular docking studies performed on 7-Hydroxy-3,3-dimethylindolin-2-one. Such a study would involve selecting a relevant protein target—for instance, an enzyme or receptor implicated in a disease pathway—and using docking software to predict how this compound binds within its active site. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, offering a hypothesis for its mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide detailed information about molecular geometries, energies, and various spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. It is employed to optimize molecular geometries, determine orbital energies, and simulate spectroscopic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP) map. nih.gov These calculations help in understanding a molecule's reactivity and kinetic stability. nih.gov

Table 1: Representative Data from DFT analysis on related heterocyclic compounds Note: This table is illustrative of typical data obtained from DFT calculations on heterocyclic molecules and is not based on specific results for this compound, for which data is not available.

| Parameter | Typical Value Range for Heterocycles | Significance |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Relates to electron-donating ability |

| LUMO Energy | -1 to -3 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 2 to 5 eV | Indicator of chemical reactivity and stability |

Tautomers are structural isomers of chemical compounds that readily interconvert. The oxindole (B195798) scaffold of this compound, with its hydroxyl group, can potentially exist in different tautomeric forms, most notably the keto (lactam) and enol (lactim) forms. Computational chemistry, particularly DFT, is an effective tool for evaluating the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, researchers can predict their equilibrium populations in various environments (e.g., in the gas phase or in different solvents). nih.govnih.gov

A dedicated study on the tautomeric equilibria of this compound has not been found in the scientific literature. Such an analysis would involve the geometric optimization of the potential tautomers (the primary lactam form and its corresponding lactim and other enol tautomers). The calculated relative energies would indicate which form is thermodynamically more stable. For similar 7-hydroxyquinoline (B1418103) systems, it has been shown that the presence of different tautomers can be confirmed by comparing theoretical calculations with experimental NMR and UV-vis spectroscopy. nih.govnih.govbeilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of molecular behavior at the atomic level, revealing information about conformational flexibility, the stability of protein-ligand complexes, and the influence of solvent. mdpi.comjlu.edu.cn

There are no specific published molecular dynamics studies centered on this compound. An MD simulation could be used to explore the conformational landscape of the molecule, identifying its most stable shapes. If docked into a protein, an MD simulation could assess the stability of the binding pose over time, providing a more dynamic and realistic picture than static docking alone. jlu.edu.cn Key metrics from such simulations include Root Mean Square Deviation (RMSD) to measure structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex.

In Silico Prediction of Molecular Behavior (e.g., Photochromic Properties)

In silico methods are increasingly used to predict specialized molecular properties, such as photochromism—the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. This property is of interest for developing molecular switches and optical data storage materials. Computational studies can predict whether a molecule is likely to exhibit photochromism by analyzing its excited-state properties and potential energy surfaces. nih.gov

No specific research predicting the photochromic properties of this compound was identified. A theoretical study to investigate this would typically use methods like TD-DFT to explore the molecule's excited states following light absorption. By mapping the pathways from the excited state back to the ground state, it is possible to determine if a stable, structurally different isomer can be formed. For related compounds like certain 7-hydroxyquinoline derivatives, computational studies have explored the competition between proton transfer and E/Z isomerization in the excited state, which are processes that can underpin photochromic behavior. nih.gov

Applications of 7 Hydroxy 3,3 Dimethylindolin 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of More Complex Indole (B1671886) and Indolin-2-one Derivatives

The 7-Hydroxy-3,3-dimethylindolin-2-one scaffold serves as a crucial starting material for the elaboration of more complex indole and indolin-2-one derivatives. The presence of the hydroxyl group at the 7-position offers a convenient handle for further functionalization, while the 3,3-dimethyl substitution pattern strategically blocks reactivity at the C3 position, thereby directing subsequent chemical transformations to other sites within the molecule.

Researchers have extensively utilized hydroxylated indole derivatives in the synthesis of biologically active compounds. For instance, 7-hydroxyindole (B18039) has been identified as a key intermediate in the synthesis of potent therapeutic agents. mdpi.comresearchgate.net While direct studies on this compound are less common, the established reactivity of the 7-hydroxyindole core provides a strong precedent for its utility. The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, leading to a diverse library of derivatives with potentially novel biological properties.

Construction of Novel Fused and Spirocyclic Heterocyclic Systems

The indolin-2-one framework is a common starting point for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures. These intricate molecular architectures are of significant interest due to their prevalence in natural products and their potential as scaffolds for new drug discovery programs.

Fused Heterocyclic Systems:

The dearomatization of indoles to form fused indoline (B122111) heterocycles is a powerful synthetic strategy. rsc.org While specific examples utilizing this compound are not prevalent in the literature, the general principles of these reactions can be applied. For instance, intramolecular cyclization reactions involving the nitrogen atom of the indolinone ring and a suitably positioned functional group can lead to the formation of fused ring systems. The hydroxyl group at the 7-position could be used to tether a side chain that, upon activation, could participate in such a cyclization.

Spirocyclic Heterocyclic Systems:

Spirooxindoles, which feature a spirocyclic carbon at the C3 position of the indolin-2-one ring, are a particularly important class of compounds with a wide range of biological activities. nih.govmdpi.comnih.govbeilstein-journals.org The synthesis of spirooxindoles often involves the reaction of an isatin (B1672199) (a 1H-indole-2,3-dione) with a suitable reaction partner. While this compound itself is not an isatin, it could potentially be oxidized to the corresponding isatin, which would then be a valuable precursor for spirooxindole synthesis. The gem-dimethyl groups would be retained in the final spirocyclic product, influencing its three-dimensional structure and, consequently, its biological activity.

A variety of methods for the synthesis of spirooxindoles have been developed, including multicomponent reactions and cycloaddition reactions. nih.govbeilstein-journals.orgmdpi.com These methods often allow for the rapid construction of molecular complexity from simple starting materials. The adaptation of these methods to a 7-hydroxy-3,3-dimethyl-substituted isatin derived from the title compound could provide access to a novel class of spirooxindoles.

Integration into Functional Dyes and Chemical Sensors

The unique electronic and structural properties of the indolin-2-one scaffold make it an attractive candidate for incorporation into functional materials such as dyes and chemical sensors.

Synthesis of Cyanine (B1664457) Dyes

Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. nih.govnih.gov They are widely used in a variety of applications, including as fluorescent labels in biological imaging and as sensitizers in photographic emulsions. The synthesis of cyanine dyes often involves the condensation of two heterocyclic precursors, one of which is typically an indolenine derivative.

While there are no direct reports of the synthesis of cyanine dyes from this compound, a plausible synthetic route can be envisioned. The indolin-2-one could be reduced to the corresponding indoline, which could then be converted to an indolenine derivative. This indolenine, bearing the 7-hydroxy and 3,3-dimethyl substitution pattern, could then be used as a precursor in a condensation reaction with another heterocyclic component to form a novel cyanine dye. The hydroxyl group could potentially be used to tune the solubility or to attach the dye to other molecules of interest. The general synthetic strategy for cyanine dyes often involves the reaction of an indolium salt with a suitable coupling partner in the presence of a base. nih.govbiointerfaceresearch.comresearchgate.net

Development of Photochromic Switches and Molecular Devices

Photochromic compounds are molecules that can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. This property makes them attractive for a wide range of applications, including in molecular switches, optical data storage, and smart materials.

Spiropyrans and spirooxazines are two major classes of photochromic compounds that are often derived from indoline precursors. elsevierpure.comgoogle.comresearchgate.net These molecules undergo a reversible ring-opening reaction upon exposure to UV light, leading to a colored, open-ring merocyanine (B1260669) form. The reverse reaction can be triggered by visible light or heat.

The incorporation of the this compound scaffold into a spiropyran or spirooxazine structure could lead to novel photochromic systems with unique properties. The 3,3-dimethyl groups are a common feature in many commercially available spiropyrans, as they contribute to the stability of the molecule. The 7-hydroxy group could be used to modulate the electronic properties of the molecule, potentially influencing the color of the open form or the kinetics of the ring-closing reaction. Furthermore, the hydroxyl group could serve as a point of attachment for other functional groups, allowing for the integration of the photochromic unit into larger molecular systems or materials.

Contribution to the Development of New Synthetic Methodologies and Reactivity Studies

The unique combination of functional groups and substitution patterns in this compound makes it a valuable tool for the development of new synthetic methodologies and for fundamental studies of chemical reactivity.

The indolin-2-one core is a versatile scaffold for the development of new reactions. openmedicinalchemistryjournal.comnih.govnih.govacs.org The presence of the hydroxyl group and the gem-dimethyl groups in this compound can be exploited to control the regioselectivity and stereoselectivity of chemical transformations. For example, the hydroxyl group could act as a directing group in metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic ring.

The steric hindrance provided by the 3,3-dimethyl groups can also be used to influence the outcome of reactions. In cases where multiple reaction pathways are possible, the bulky dimethyl groups can favor one pathway over another, leading to the selective formation of a desired product.

Furthermore, the study of the reactivity of this compound can provide valuable insights into the fundamental principles of organic chemistry. For example, investigating the influence of the hydroxyl group on the electronic properties of the indolin-2-one ring system can contribute to a better understanding of substituent effects in heterocyclic chemistry.

Below is a table summarizing some of the key reactions and synthetic strategies involving the indolin-2-one scaffold, which could potentially be applied to this compound:

| Reaction Type | Description | Potential Application to this compound |

| Alkylation/Acylation of Hydroxyl Group | The hydroxyl group at the 7-position can be readily functionalized through reaction with alkyl or acyl halides. | Introduction of a wide variety of functional groups to modulate solubility, biological activity, or to serve as a handle for further transformations. |

| Oxidation to Isatin | The indolin-2-one can be oxidized to the corresponding isatin derivative. | The resulting 7-hydroxy-3,3-dimethylisatin would be a valuable precursor for the synthesis of spirooxindoles. |

| Reduction to Indoline | The carbonyl group of the indolin-2-one can be reduced to a methylene (B1212753) group, affording the corresponding indoline. | The resulting 7-hydroxy-3,3-dimethylindoline could be a precursor for the synthesis of cyanine dyes or other functional molecules. |

| Metal-Catalyzed Cross-Coupling | The aromatic ring of the indolin-2-one can be functionalized via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. | Introduction of aryl or amino groups to the aromatic ring, leading to a diverse range of derivatives. |

| Cycloaddition Reactions | The indolin-2-one core can participate in cycloaddition reactions to form fused or spirocyclic systems. | Construction of complex molecular architectures with potential biological activity. |

Future Research Directions and Academic Translational Potential

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The advancement of novel and efficient synthetic methodologies is paramount for the widespread investigation and potential commercialization of 7-Hydroxy-3,3-dimethylindolin-2-one and its derivatives. Future research should prioritize the development of atom-economical synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste and improving cost-effectiveness.

Green chemistry principles should be at the forefront of these synthetic endeavors. This includes the utilization of environmentally benign solvents, such as deep eutectic solvents (DES), and energy-efficient techniques like ultrasound irradiation. nih.govresearchgate.net These approaches have demonstrated the potential to increase reaction yields and reduce reaction times in the synthesis of related indolin-2-one derivatives. nih.govresearchgate.net Furthermore, multicomponent reactions, which allow for the formation of complex molecules in a single step from three or more reactants, represent a powerful strategy for achieving synthetic efficiency and molecular diversity. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Avenues through Scaffold Diversification

The inherent bioactivity of the indolin-2-one scaffold invites the exploration of a wide range of biological targets. researchgate.net While research has been conducted on various derivatives, the specific biological profile of this compound remains an area ripe for discovery. Systematic screening against diverse panels of enzymes, receptors, and other protein targets could unveil novel therapeutic applications.

Scaffold diversification is a key strategy in this exploration. By chemically modifying the core structure of this compound, a library of new compounds can be generated. This can involve introducing different functional groups at various positions on the indolin-2-one ring system. For instance, creating derivatives with different substituents on the aromatic ring or at the nitrogen atom could significantly alter the compound's biological activity and selectivity. This approach has been successfully employed for other indolin-2-one derivatives to discover potent inhibitors of targets like cyclin-dependent kinase 8 (CDK8), which is implicated in idiopathic pulmonary fibrosis. nih.gov

Integration of Advanced Computational Approaches for Rational Design and Mechanistic Elucidation

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. In the context of this compound, these approaches can be employed for several key purposes:

Rational Drug Design: Structure-based drug design can be used to create new derivatives with enhanced potency and selectivity for specific biological targets. By understanding the three-dimensional structure of a target protein, researchers can design molecules that fit precisely into the active site.

Predicting Pharmacokinetic Properties: In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. researchgate.net

Mechanistic Elucidation: Molecular docking and molecular dynamics simulations can provide insights into how this compound and its derivatives interact with their biological targets at the atomic level. nih.gov This understanding is crucial for optimizing compound design and interpreting structure-activity relationships (SAR).

Design and Synthesis of Multi-Target Directed Ligands (MTDLs) Based on the Indolin-2-one Core

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.govnih.gov The traditional "one-target, one-drug" approach may not be sufficient to address such multifactorial conditions. nih.gov Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more biological targets simultaneously, offering the potential for synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.govnih.gov

The indolin-2-one scaffold is an excellent starting point for the design of MTDLs. nih.gov By combining the this compound core with other pharmacophores known to interact with different targets, novel hybrid molecules can be created. For example, in the context of Alzheimer's disease, an indolin-2-one derivative could be linked to a moiety that inhibits cholinesterases or monoamine oxidases, two key enzymes implicated in the disease's progression. nih.gov

Leveraging Advanced Analytical Techniques for Deeper Understanding of Molecular Interactions

A thorough understanding of how this compound and its analogs interact with biological macromolecules is fundamental to their development as therapeutic agents. Advanced analytical techniques can provide detailed information about these interactions.

Fluorescence spectroscopy, for example, can be used to study the binding of these compounds to proteins like bovine serum albumin (BSA) and to DNA. nih.gov Such studies can reveal the binding affinity and mode of interaction, which are critical parameters for drug efficacy. nih.gov Other techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can provide even more detailed thermodynamic and kinetic data about these molecular interactions. The application of these techniques will be instrumental in building a comprehensive understanding of the structure-activity relationships and guiding the rational design of more effective and selective drug candidates based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 7-Hydroxy-3,3-dimethylindolin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of the indolin-2-one core. A plausible route starts with 3,3-dimethylindolin-2-one (precursor; CAS 19155-24-9, molecular formula C₁₀H₁₁NO) . Hydroxylation at position 7 can be achieved via:

-

Electrophilic Aromatic Substitution : Use directed ortho-metallation (DoM) with a hydroxyl-directing group, followed by quenching with an electrophile.

-

Oxidative Methods : Controlled oxidation of a methyl or methoxy precursor using agents like KMnO₄ under acidic conditions (e.g., H₂SO₄) .

Critical Factors : -

Temperature control (60–80°C for oxidation) to avoid over-oxidation.

-

Solvent choice (e.g., DMF for polar intermediates, toluene for reflux conditions).

Yield Optimization : -

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95% by HPLC).

- Data Table : Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Directed Metallation | LDA, B₂O₃, H₂O₂ | 65–70 | 92 | |

| Oxidative Hydroxylation | KMnO₄, H₂SO₄, 70°C | 50–55 | 88 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

-

Spectroscopy :

-

¹H/¹³C NMR : Confirm hydroxyl proton (δ 9–10 ppm, broad singlet) and quaternary carbons (C-3, C-7). Compare with 3,3-dimethylindolin-2-one (δC 176 ppm for C=O) .

-

HRMS : Validate molecular ion [M+H]⁺ at m/z 178.0868 (C₁₀H₁₁NO₂).

-

Crystallography :

-

Single-crystal X-ray diffraction (SHELX or ORTEP-III ) resolves stereoelectronic effects. For example, intramolecular H-bonding between OH and C=O groups alters crystal packing .

- Data Table : Key Spectroscopic Signals

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 9.8 (s, 1H, OH), δ 2.1 (s, 6H, CH₃) | |

| ¹³C NMR | δ 176.2 (C=O), δ 156.4 (C-OH) |

Advanced Research Questions

Q. How does the hydroxyl group at position 7 affect the compound’s reactivity in electrophilic substitution compared to non-hydroxylated analogs?

- Methodological Answer : The hydroxyl group acts as an activating, ortho/para-directing group. For example:

- Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 5-nitro-7-hydroxy-3,3-dimethylindolin-2-one (para to OH).

- Halogenation : Bromination (Br₂/FeCl₃) occurs at position 5, contrasting with 3,3-dimethylindolin-2-one, which undergoes substitution at position 4 .

Mechanistic Insight : - OH stabilizes intermediates via resonance, lowering activation energy. Steric hindrance from 3,3-dimethyl groups limits substitution at position 3.

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity) across studies?

- Methodological Answer : Discrepancies often arise from:

-

Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) .

-

Structural Analogues : Compare activity of 7-hydroxy derivatives with 5-bromo or 5-fluoro analogs (e.g., halogen bonding enhances antimicrobial potency ).

Case Study : -

Anticancer activity (IC₅₀ = 12 µM in MCF-7 cells) reported for 7-hydroxyisoflavones suggests similar mechanisms (ROS induction) may apply to 7-hydroxyindolinones.

- Data Table : Bioactivity Comparison

| Derivative | Bioassay Model | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 7-Hydroxy-3,3-dimethyl | MCF-7 (Cancer) | 15 µM | |

| 5-Bromo-3,3-dimethyl | S. aureus (MIC) | 8 µg/mL |

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Docking Studies : Target the compound’s hydroxyl and carbonyl groups for H-bond interactions with enzymes (e.g., COX-2 or kinases).

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. OH ) with logP and bioavailability.

Example : - MD simulations reveal that 7-OH stabilizes binding to DNA gyrase (ΔG = −9.2 kcal/mol), supporting antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.